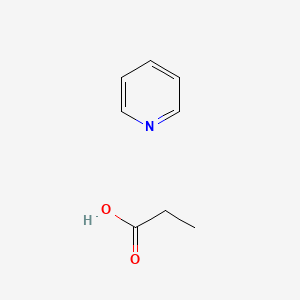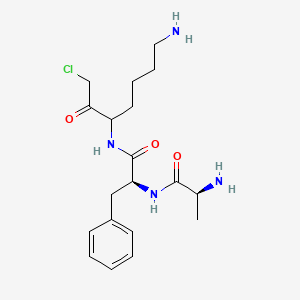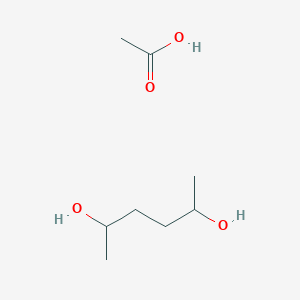
Acetic acid;hexane-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;hexane-2,5-diol is an organic compound that combines the properties of acetic acid and hexane-2,5-diol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its sour taste and pungent smell. Hexane-2,5-diol, on the other hand, is a glycol and secondary alcohol with the chemical formula C₆H₁₄O₂. It is a colorless, water-soluble viscous liquid. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of Acetonylacetone: One common method for synthesizing hexane-2,5-diol involves the reduction of acetonylacetone.
Biocatalytic Methods: Another method involves the use of yeast or other microorganisms to catalyze the reduction of keto hexanoates to hexane-2,5-diol.
Industrial Production Methods
Chemical Reduction: Industrially, hexane-2,5-diol can be produced through the chemical reduction of acetonylacetone using large-scale reducing agents.
Biotechnological Processes: The use of biocatalysts, such as yeast, in large fermenters allows for the continuous production of hexane-2,5-diol with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Hexane-2,5-diol can undergo oxidation reactions to form various products, including aldehydes, ketones, and carboxylic acids.
Reduction: The compound can be reduced further to form simpler alcohols using reducing agents like sodium borohydride.
Substitution: Hexane-2,5-diol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate, sulfuric acid, and osmium tetroxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Various catalysts, including platinum and palladium, are used to facilitate these reactions.
Major Products
Aldehydes and Ketones: Formed through partial oxidation.
Carboxylic Acids: Result from complete oxidation.
Substituted Alcohols: Produced through substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Polyesters: Hexane-2,5-diol is used as a monomer in the synthesis of polyesters, which are important in the production of plastics and resins.
Fine Chemicals: It serves as an intermediate in the synthesis of various fine chemicals.
Biology and Medicine
Biocompatible Materials: The compound is used in the synthesis of biocompatible polyurethanes for medical applications, such as tissue engineering and drug delivery systems.
Neurotoxicity Studies: Hexane-2,5-diol has been studied for its neurotoxic effects, providing insights into its safety and potential risks.
Industry
Solvents: It is used as a solvent in various industrial processes due to its water solubility and chemical stability.
Plasticizers: The compound is used as a plasticizer to enhance the flexibility and durability of plastics.
Mechanism of Action
Hexane-2,5-diol exerts its effects primarily through its hydroxyl groups, which can form hydrogen bonds with other molecules. This property makes it an effective solvent and plasticizer. In biological systems, its interaction with cellular components can lead to neurotoxic effects, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediol: Another diol with similar properties but different structural configuration.
Ethylene Glycol: A simpler diol used extensively as an antifreeze agent.
Propylene Glycol: Used in food and pharmaceutical industries as a solvent and humectant.
Uniqueness
Hexane-2,5-diol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form enantiopure products through biocatalytic processes sets it apart from other similar compounds .
Properties
CAS No. |
52217-98-8 |
|---|---|
Molecular Formula |
C8H18O4 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
acetic acid;hexane-2,5-diol |
InChI |
InChI=1S/C6H14O2.C2H4O2/c1-5(7)3-4-6(2)8;1-2(3)4/h5-8H,3-4H2,1-2H3;1H3,(H,3,4) |
InChI Key |
RVUYKQHWLQFVKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


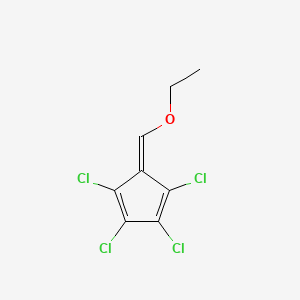
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)
![4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14644086.png)

![Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-](/img/structure/B14644092.png)
![8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14644109.png)
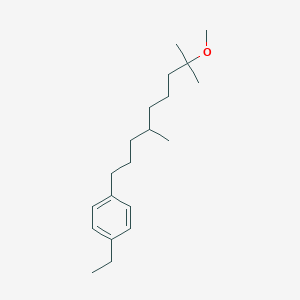
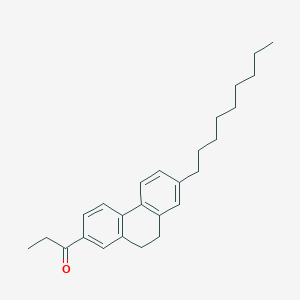
![1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride](/img/structure/B14644131.png)
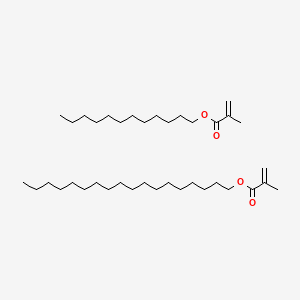
![Acetamide, N-[3-(pentyloxy)phenyl]-](/img/structure/B14644134.png)
